BenchChemオンラインストアへようこそ!

MurB-IN-1

Fragment-based drug discovery Ligand efficiency MurB inhibition

MurB-IN-1 offers a defined Kd (3.57 μM) and ligand efficiency (LE 0.35) specifically optimized against P. aeruginosa MurB. Unlike 3,5-dioxopyrazolidines, it lacks cross‑reactivity with MurA/MurC, ensuring clean target engagement. Ideal for biochemical assays and lead optimization campaigns.

Molecular Formula C12H7Cl2F3N2O2
Molecular Weight 339.09 g/mol
Cat. No. B12414364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurB-IN-1
Molecular FormulaC12H7Cl2F3N2O2
Molecular Weight339.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl
InChIInChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21)
InChIKeyWTBZVBPKXQSZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MurB-IN-1: A Structurally Optimized Pyrazole Inhibitor of Bacterial Cell Wall Biosynthesis with Defined Affinity


MurB-IN-1 (also designated compound 44) is a small-molecule inhibitor of uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), a flavin adenine dinucleotide-dependent enzyme that catalyzes the second committed step in bacterial peptidoglycan assembly [1]. It belongs to a phenylpyrazole chemotype, identified and optimized via a fragment-based drug discovery approach targeting Pseudomonas aeruginosa MurB (PaMurB). The compound was developed from an initial phenylpyrazole fragment that exhibited a dissociation constant (Kd) of 2.88 mM, and through iterative structure-guided medicinal chemistry, the affinity was improved to a Kd of 3.57 μM with a ligand efficiency (LE) of 0.35 [1]. MurB-IN-1 is commercially available as a research tool for investigating bacterial cell wall biosynthesis and serves as a lead candidate for further optimization [2].

Why MurB-IN-1 Cannot Be Freely Substituted with Other MurB Inhibitors: Structural and Selectivity Distinctions


Interchanging MurB inhibitors without experimental validation introduces significant risk due to fundamental differences in chemotype, binding mode, and enzyme selectivity. MurB-IN-1 was developed specifically against Pseudomonas aeruginosa MurB and exhibits a Kd of 3.57 μM, representing a >800-fold improvement in affinity relative to its phenylpyrazole fragment progenitor (Kd = 2.88 mM) [1]. In contrast, the widely studied 3,5-dioxopyrazolidine class inhibits MurB from multiple species but also demonstrates cross-reactivity with MurA and MurC [2]. For example, compounds 1-3 from the 3,5-dioxopyrazolidine series inhibit E. coli MurA with IC50 values ranging from 6.8 to 29.4 μM, while MurB-IN-1 is structurally distinct and lacks this MurA liability [REFS-1, REFS-2]. Additionally, MurB-IN-1 was optimized using ligand efficiency metrics (LE = 0.35) to ensure that the affinity gains were not simply the result of molecular weight inflation, a common pitfall in fragment evolution that can compromise downstream drug-like properties [1]. Substituting MurB-IN-1 with an analog from a different chemical series or one lacking species-specific binding data would therefore confound experimental interpretation and potentially introduce off-target effects.

Quantitative Differentiation of MurB-IN-1 from Closest Analogs and Alternative MurB Inhibitors


Affinity Improvement over Parent Fragment: A >800-Fold Gain in Kd

MurB-IN-1 (compound 44) was derived from a phenylpyrazole fragment that bound to PaMurB with a dissociation constant (Kd) of 2.88 mM, as determined by isothermal titration calorimetry (ITC). Through structure-guided optimization, the Kd was improved to 3.57 μM, representing a >800-fold enhancement in binding affinity [1]. This optimization also increased ligand efficiency (LE) from 0.23 to 0.35, indicating that the affinity gains were achieved without excessive addition of molecular weight or lipophilicity [1]. This metric is critical for selecting compounds with favorable developability profiles.

Fragment-based drug discovery Ligand efficiency MurB inhibition

Comparative Potency Against E. coli MurB: MurB-IN-1 Kd vs. 3,5-Dioxopyrazolidine IC50

MurB-IN-1 exhibits a Kd of 3.57 μM against P. aeruginosa MurB [1]. In comparison, 3,5-dioxopyrazolidines (compounds 1-3) inhibited E. coli MurB with IC50 values ranging from 4.1 to 6.8 μM [2]. A C-4-unsubstituted 3,5-dioxopyrazolidine (compound 4) displayed even weaker activity, with IC50 values of 24.5–35 μM against E. coli MurB [2]. While Kd and IC50 values are not directly interchangeable (Kd is a thermodynamic constant, IC50 depends on assay conditions), the data indicate that MurB-IN-1 operates in a comparable or slightly more potent range than the most active 3,5-dioxopyrazolidines, while being >6-fold more potent than the C-4-unsubstituted variant.

MurB enzyme assay Antibacterial drug discovery E. coli MurB

Target Selectivity: MurB-IN-1 vs. 3,5-Dioxopyrazolidine Cross-Reactivity with MurA and MurC

MurB-IN-1 was optimized specifically against PaMurB, and the available characterization does not indicate significant inhibition of other Mur family enzymes [1]. In stark contrast, the 3,5-dioxopyrazolidine class exhibits broad cross-reactivity. Compounds 1-3 inhibit E. coli MurA with IC50 values ranging from 6.8 to 29.4 μM, and compound 4 inhibits E. coli MurC with IC50 values of 24.5–35 μM [2]. This lack of selectivity in the 3,5-dioxopyrazolidine series complicates interpretation of phenotypic antibacterial assays, as observed effects may arise from simultaneous inhibition of multiple peptidoglycan biosynthesis enzymes rather than MurB alone.

Target selectivity Mur enzyme family Off-target activity

Potency Comparison with Thiazole-Based MurB Inhibitors

A distinct class of MurB inhibitors based on a thiazol-4(5H)-one scaffold has been reported. Compound 6d from this series exhibited an IC50 of 8.1 μM against E. coli MurB [1]. MurB-IN-1, with a Kd of 3.57 μM, demonstrates a lower numerical value (suggesting tighter binding) compared to this thiazole derivative. While again noting the methodological difference between Kd and IC50, the data suggest that MurB-IN-1 may offer enhanced target engagement relative to this alternative chemotype.

MurB inhibitor chemotypes Thiazole derivatives Antibacterial SAR

Ligand Efficiency (LE) as a Differentiator from Unoptimized MurB Inhibitors

MurB-IN-1 was optimized to achieve a ligand efficiency (LE) of 0.35, a substantial increase from the LE of 0.23 observed for the initial phenylpyrazole fragment [1]. Ligand efficiency is a key metric in fragment-to-lead campaigns, normalizing potency for molecular size and providing a gauge of binding site complementarity. For context, many early-stage MurB inhibitors reported in the literature lack publicly disclosed LE values, making it difficult to assess whether their potency gains are simply a function of increased molecular weight and lipophilicity. MurB-IN-1's documented LE of 0.35 provides a quantitative benchmark for evaluating binding efficiency.

Ligand efficiency Fragment-based lead optimization Drug-likeness

Recommended Research Applications for MurB-IN-1 Based on Validated Evidence


Biochemical and Biophysical Characterization of MurB Enzyme Inhibition

MurB-IN-1 is ideally suited for biochemical assays (e.g., ITC, SPR, enzymatic activity assays) requiring a well-characterized, moderately potent MurB inhibitor. Its defined Kd of 3.57 μM against PaMurB [1] enables accurate determination of binding thermodynamics and kinetics. Unlike 3,5-dioxopyrazolidines, which exhibit confounding off-target activity against MurA and MurC [2], MurB-IN-1 provides a cleaner pharmacological tool for isolating MurB-specific effects in enzyme inhibition studies.

Fragment-to-Lead Optimization and Structure-Activity Relationship (SAR) Studies

MurB-IN-1 serves as an advanced starting point for medicinal chemistry campaigns targeting MurB. Its documented ligand efficiency (LE = 0.35) [1] and structural provenance from a fragment hit make it an excellent lead for further optimization. Researchers can use MurB-IN-1 as a scaffold for exploring substitutions that maintain or improve LE, a strategy that is more likely to yield developable candidates compared to optimizing low-efficiency inhibitors.

Target Validation and Mechanistic Studies in Pseudomonas aeruginosa Models

Given its origin from a P. aeruginosa MurB-focused discovery program [1], MurB-IN-1 is the preferred chemical probe for investigating MurB biology in this clinically relevant pathogen. Its specificity for MurB (lacking reported MurA/MurC cross-reactivity) minimizes the risk of pleiotropic effects that could obscure interpretation of phenotypic assays, making it suitable for genetic and pharmacological target validation studies.

Benchmarking Novel MurB Inhibitors in Comparative Potency Assays

MurB-IN-1 can be employed as a reference standard in biochemical assays to benchmark the potency of newly synthesized MurB inhibitors. Its Kd of 3.57 μM [1] provides a consistent baseline against which to compare the activity of novel compounds from other chemical series (e.g., thiazoles with IC50 of 8.1 μM [3]), enabling researchers to quickly assess relative target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for MurB-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.